molecular formula C11H13NO2 B11905316 (5-Methoxy-1-methyl-1H-indol-2-yl)methanol

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol

Cat. No.: B11905316
M. Wt: 191.23 g/mol
InChI Key: NYJBOURKACHGSL-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5-methoxy-1-methylindol-2-yl)methanol

InChI

InChI=1S/C11H13NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-6,13H,7H2,1-2H3

InChI Key

NYJBOURKACHGSL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1CO

Origin of Product

United States

Contextual Significance Within Indole Chemistry and Scaffold Development

The indole (B1671886) scaffold is a recurring motif in drug discovery, prized for its ability to mimic peptide structures and interact with a wide range of biological targets. nih.govresearchgate.net The development of synthetic methodologies to construct and functionalize the indole nucleus is a mature yet continually evolving field of organic chemistry. chim.it A significant strategy within this field is the introduction of activating groups, such as methoxy (B1213986) substituents, to the indole ring. These electron-donating groups can enhance the reactivity of the indole system, influencing its behavior in chemical reactions and modulating its biological activity. chim.it

The position of substituents on the indole ring dramatically influences the compound's properties and potential applications. The N1-methylation, as seen in the target molecule, can be crucial, sometimes determining whether a compound is biologically active or inactive by affecting its ability to form hydrogen bonds or its fit within a receptor's binding site. chim.it Derivatives functionalized at the C2 position, like indole-2-methanols, are valuable intermediates in the synthesis of more complex molecular architectures. researchgate.net Therefore, a molecule like (5-Methoxy-1-methyl-1H-indol-2-yl)methanol sits (B43327) at the confluence of several important themes in indole chemistry: N1-substitution, C2-functionalization, and the electronic influence of a C5-methoxy group.

Structural Classification and Precise Nomenclature of 5 Methoxy 1 Methyl 1h Indol 2 Yl Methanol

(5-Methoxy-1-methyl-1H-indol-2-yl)methanol is a substituted indole (B1671886) derivative. Its formal name precisely describes its molecular architecture:

Indole: The core structure is the bicyclic aromatic heterocycle, indole.

5-Methoxy: A methoxy (B1213986) group (-OCH₃) is attached to the C5 position of the indole ring.

1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the indole ring.

2-yl)methanol: A methanol (B129727) group (-CH₂OH) is attached to the C2 position of the indole ring.

This compound belongs to the class of indole-2-methanols, which are characterized by a hydroxymethyl group at the 2-position of the indole nucleus. The presence of the N-methyl group distinguishes it from many naturally occurring indoles and can significantly alter its physicochemical properties, such as solubility and lipophilicity.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
Canonical SMILESCN1C(C=C2C1=CC(=C(C2)OC)C)CO
InChI KeyFHNORCFHVMRJRU-UHFFFAOYSA-N
AppearancePredicted: Solid

Overview of Research Trajectories Involving 5 Methoxy 1 Methyl 1h Indol 2 Yl Methanol and Its Indole Methanol Analogs

Strategies for the Preparation of this compound

The synthesis of this compound is principally achieved through two main routes: the reduction of a corresponding carbaldehyde and the modification of indole-2-carboxylic acid derivatives.

Reductive Methodologies from 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde

A straightforward and common method for synthesizing this compound involves the reduction of its aldehyde precursor, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. This transformation is typically accomplished using standard reducing agents.

The aldehyde itself, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, is a commercially available solid. Its chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceSolid
InChI KeyBPFVJINOLTXHPJ-UHFFFAOYSA-N
SMILES StringCOc1ccc2n(C)c(C=O)cc2c1
Table 1: Physicochemical Properties of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. sigmaaldrich.com

The reduction of the aldehyde to the corresponding alcohol is a fundamental transformation in organic synthesis. While specific conditions for this exact substrate require detailed experimental investigation, analogous reductions of indole-2-carbaldehydes are well-documented in the literature.

Synthesis from Indole-2-carboxylic Acid Derivatives (e.g., Methyl 5-Methoxy-1H-indole-2-carboxylate)

An alternative and versatile approach to this compound begins with indole-2-carboxylic acid derivatives, such as Methyl 5-methoxy-1H-indole-2-carboxylate. chemicalbook.comorgsyn.org This pathway involves the initial synthesis of the ester, followed by N-methylation and subsequent reduction of the ester group to the primary alcohol.

Precursor and Intermediate Synthesis Relevant to this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors and intermediates.

Preparation of Methyl 5-Methoxy-1H-indole-2-carboxylate

Methyl 5-methoxy-1H-indole-2-carboxylate is a pivotal intermediate. Its synthesis can be achieved through several established methods. chemicalbook.comorgsyn.orgchim.it One common route is the esterification of 5-methoxy-1H-indole-2-carboxylic acid. chemicalbook.com This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com The product can be isolated in high yield after workup and purification. chemicalbook.com

Another approach involves a multi-step sequence starting from more readily available materials. For instance, a process has been developed for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates. acs.orgresearchgate.net This method focuses on optimizing the azo coupling of a diazonium salt with malonate derivatives, followed by a Japp−Klingemann rearrangement and a Fischer indole synthesis. acs.org

Starting MaterialReagentsProductYield
5-methoxy-lH-indole-2-carboxylic acidMethanol, Concentrated Sulfuric AcidMethyl 5-methoxy-1H-indole-2-carboxylate98.7%
Table 2: Synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate. chemicalbook.com

Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide from Ester Precursors

The ester, Methyl 5-methoxy-1H-indole-2-carboxylate, can be further functionalized. For example, it can be converted to 5-Methoxy-1H-indole-2-carbohydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). This carbohydrazide (B1668358) serves as a versatile intermediate for the synthesis of various derivatives, including those with potential neuropharmacological interest. researchgate.net Recently, hydrazone derivatives of 5-methoxy-indole carboxylic acid have been synthesized and studied for their radical scavenging properties. researchgate.net

In a related synthesis, substituted benzyl (B1604629) hydrazine can be reacted with 5-methoxy-1H-indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to produce various N-substituted carbohydrazides. semanticscholar.org

Derivatization of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde in Related Syntheses

While the primary focus is on the synthesis of this compound, it is noteworthy that the precursor, 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, can also be derivatized to create other compounds of interest. For instance, the corresponding 3-carbaldehyde isomer, 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde, is another important building block in indole chemistry. sigmaaldrich.comnih.gov

General Synthetic Approaches to (1H-Indol-2-yl)methanols

The most direct and widely employed strategy for the synthesis of (1H-indol-2-yl)methanols involves the reduction of a carbonyl group at the C2 position of the indole ring. This precursor is typically an indole-2-carbaldehyde, an indole-2-carboxylic acid, or an ester derivative thereof.

A primary route commences with an appropriately substituted indole-2-carboxylic acid ester, such as an ethyl or methyl ester. These esters can be synthesized through various methods, including the Fischer indole synthesis or, more directly, by esterification of the corresponding carboxylic acid. For instance, ethyl 1H-indole-2-carboxylate can be prepared by reacting 1H-indole-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, which is then treated with ethanol (B145695). nih.gov

Once the ester is obtained, it serves as a direct precursor to the desired alcohol. The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis. This is commonly achieved using powerful reducing agents, with lithium aluminium hydride (LiAlH₄) being a frequent choice for its high reactivity. rsc.org The reaction involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester. A typical procedure involves the reduction of the corresponding 2-ethoxycarbonylindoles with LiAlH₄ in an anhydrous ether solvent. rsc.org

Alternatively, indole-2-carbaldehydes can be used as the starting material. These aldehydes can be prepared through the oxidation of 2-hydroxymethylindoles using reagents like activated manganese dioxide, or via the McFadyen-Stevens reaction from the corresponding esters. rsc.org The subsequent reduction of the aldehyde to the primary alcohol is a facile conversion, often accomplished with milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, or with LiAlH₄ for more robust substrates.

For the specific synthesis of this compound, the most logical precursor is 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde. The reduction of this commercially available aldehyde would provide a direct and efficient pathway to the target alcohol. This transformation is analogous to the general reduction of indole-2-carbaldehydes.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound via the reduction of its corresponding aldehyde or ester precursor is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalytic or reducing system, the solvent environment, temperature, and pressure. While specific optimization data for the title compound is limited, extensive research on related indole systems provides a clear framework for maximizing reaction efficiency and product yield.

Catalytic Systems and Their Influence on Reaction Efficiency

In the context of reducing an indole-2-carbonyl to a methanol, the "catalytic system" often refers to the choice of reducing agent, which dictates the reaction's efficiency and selectivity. The reduction is typically stoichiometric rather than catalytic. The selection between powerful hydrides like LiAlH₄ and milder ones like NaBH₄ is critical. LiAlH₄ can reduce esters, acids, and aldehydes, whereas NaBH₄ is generally selective for aldehydes and ketones.

In addition to classic hydride reagents, modern catalytic systems have been developed for the reductive functionalization of indoles. For example, cobalt-based catalytic systems have been used for the reductive alkylation of indoles with carboxylic acids, a process that proceeds through an in-situ generated aldehyde intermediate. nih.govresearchgate.net The efficiency of these systems is highly dependent on the ligand and co-catalyst used.

The following table summarizes the influence of different reducing systems on related indole syntheses.

Reducing SystemSubstrate TypeTypical ConditionsInfluence on EfficiencyReference
Lithium Aluminium Hydride (LiAlH₄)Indole-2-carboxylic esterAnhydrous THF or Et₂O, 0 °C to RTHigh efficiency for reducing esters and acids; requires anhydrous conditions and careful handling. rsc.org
Sodium Borohydride (NaBH₄)Indole-2-carbaldehydeMethanol or Ethanol, RTGood efficiency for aldehydes; milder and safer than LiAlH₄, tolerates protic solvents.N/A
Co(acac)₃ / Triphos / Al(OTf)₃Indole / Carboxylic AcidTHF, 160 °C, 60 bar H₂Catalytic system where an in-situ aldehyde is reduced. Yield is sensitive to ligand, co-catalyst, and acid additives. researchgate.net
I₂ (as catalyst)Indole / AldehydeAcetonitrile, RTCatalyzes Friedel-Crafts type reactions. Conversion rates can be excellent (up to 100%) for activated aldehydes. beilstein-journals.org

Solvent Selection and Reaction Environment Effects

The choice of solvent is paramount as it influences reactant solubility, reaction rate, and the stability of intermediates. For reductions involving highly reactive metal hydrides like LiAlH₄, the use of anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether is mandatory to prevent violent quenching of the reagent.

In recent years, "green" chemistry principles have driven research into more environmentally benign solvent systems. For related reactions, such as the condensation of indoles with aldehydes, solvent systems like polyethylene (B3416737) glycol (PEG) in water have proven effective, offering advantages in terms of cost, safety, and recoverability. researchgate.net In some cases, reactions can be run under solvent-free conditions, which minimizes waste and can lead to improved reaction kinetics. nih.gov The polarity and coordinating ability of the solvent can significantly affect the reaction pathway and yield.

The following table outlines the effects of different solvents on related indole reactions.

SolventReaction TypeEffect on ReactionReference
Tetrahydrofuran (THF), AnhydrousLiAlH₄ ReductionStandard inert, aprotic solvent for hydride reductions. Good solubility for many indole derivatives.
AcetonitrileI₂-catalyzed condensationEffective polar aprotic solvent for this type of Friedel-Crafts reaction. beilstein-journals.org
PEG-400:WaterAcid-catalyzed condensationA green, recoverable, and non-toxic solvent system that provides good yields. researchgate.net
Solvent-FreeCondensation of indole and aldehydesCan lead to high yields and reduced waste. Reaction rate and selectivity may be altered. nih.gov
Ethanol/MethanolNaBH₄ ReductionCommon protic solvents for borohydride reductions. Also act as a proton source for workup.N/A

Temperature and Pressure Parameters in Synthetic Protocols

Temperature and pressure are critical physical parameters that must be controlled to ensure optimal reaction outcomes, particularly regarding reaction rate, selectivity, and safety.

Reductions with potent hydrides like LiAlH₄ are highly exothermic. Therefore, these reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control the rate of reaction and prevent side reactions or decomposition of sensitive functional groups. After the initial addition of the reagent, the reaction is often allowed to slowly warm to room temperature to ensure completion.

In contrast, some modern catalytic protocols require significantly elevated temperatures and pressures to proceed efficiently. For example, the cobalt-catalyzed reductive alkylation of indoles using hydrogen gas as the reductant is performed at high temperatures (e.g., 160 °C) and pressures (e.g., 60 bar H₂). researchgate.net Similarly, optimization studies on related flow chemistry reactions, such as the aerobic oxidation of an alcohol to an aldehyde, demonstrate a direct correlation between higher temperatures (up to 120 °C) and pressures (up to 5 bar) and increased product yield. nih.gov

The following table illustrates the impact of temperature and pressure on various synthetic protocols relevant to indole chemistry.

ParameterValueReaction TypeEffectReference
Temperature-78 °C to 0 °C (initial)LiAlH₄ ReductionControls initial exothermic reaction, enhances selectivity, and improves safety.
TemperatureRoom TemperatureNaBH₄ Reduction / CondensationsSufficient for many mild reductions and catalyzed condensations. beilstein-journals.org
Temperature80 - 120 °CPd-catalyzed aerobic oxidation (flow)Higher temperature generally leads to higher product yield within this range. nih.gov
Temperature160 °CCo-catalyzed reductive alkylationRequired high thermal energy to drive the catalytic cycle. researchgate.net
PressureAtmosphericHydride ReductionsStandard condition for reactions not involving gaseous reagents under pressure. rsc.org
Pressure2 - 5 bar (O₂)Pd-catalyzed aerobic oxidation (flow)Higher oxygen pressure increases reaction efficiency. nih.gov
Pressure60 bar (H₂)Co-catalyzed reductive alkylationHigh pressure of hydrogen gas is required as the terminal reductant. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of indole derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity of neighboring protons.

For instance, in the ¹H NMR spectrum of 5-methoxy-2-methylindole, characteristic signals are observed for the aromatic protons, the methyl group, the methoxy (B1213986) group, and the N-H proton. chemicalbook.com The aromatic protons typically appear in the downfield region (around 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group protons (O-CH₃) usually present as a sharp singlet around 3.8 ppm. chemicalbook.com The methyl group protons at position 2 (C-CH₃) also give a singlet, but further upfield. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents. For example, the carbon atom attached to the methoxy group (C-5) will have a characteristic chemical shift. The presence of a methyl group at C-1 and a hydroxymethyl group at C-2 in the target compound, this compound, would lead to distinct signals for the N-methyl (N-CH₃) and the methylene (B1212753) (CH₂OH) carbons, respectively.

The chemical shifts of methoxy groups in ¹³C NMR spectra can be particularly informative for determining their position on an aromatic ring. For flavonoids and other phenolic compounds, a methoxy group in the ortho position typically has a chemical shift of around 56 ± 1 ppm, while those with substituents in both ortho positions are found at approximately 61.5 ± 2 ppm. researchgate.net

Detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each signal to a specific proton or carbon atom in the molecule, providing a comprehensive structural map.

Table 1: Representative ¹H NMR Chemical Shift Data for Indole Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)
5-Methoxy-3-methyl-1H-indoleCDCl₃NH7.79 (s, 1H)
H-26.97 (s, 1H)
H-47.25 (d, J = 8.7 Hz, 1H)
H-66.87 (dd, J = 8.7, 2.4 Hz, 1H)
H-77.03 (d, J = 2.3 Hz, 1H)
5-OCH₃3.90 (s, 3H)
3-CH₃2.33 (s, 3H)
5-Methoxy-2-methylindoleCDCl₃NH7.67
H-4/H-67.089, 6.757
H-76.991
H-36.125
5-OCH₃3.819
2-CH₃2.345
5-Methoxyindole-2-carboxylic acidDMSO-d₆COOH12.9
NH11.6
H-37.045
H-47.370
H-66.928
H-77.114
5-OCH₃3.769

Data sourced from multiple references. chemicalbook.comrsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shift Data for Indole Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)
5-Methoxy-3-methyl-1H-indoleCDCl₃C-2122.53
C-3111.58
C-3a128.75
C-4112.18
C-5154.01
C-6111.74
C-7100.81
C-7a131.53
5-OCH₃56.05
3-CH₃9.81

Data sourced from reference rsc.org.

While one-dimensional NMR provides information on chemical shifts and basic coupling, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. It is crucial for tracing out the spin systems within a molecule, for example, identifying the sequence of protons on the aromatic ring of the indole nucleus. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning carbon signals based on the chemical shifts of their attached protons. For instance, it can definitively link the methylene protons of the hydroxymethyl group to their corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C). This is particularly powerful for connecting different fragments of a molecule. For example, an HMBC correlation between the N-methyl protons and the C-2 and C-7a carbons of the indole ring would confirm the position of the methyl group on the nitrogen atom. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is instrumental in determining the stereochemistry and conformation of a molecule. For example, a NOESY correlation between the methoxy protons and an adjacent aromatic proton can confirm the location of the methoxy group. researchgate.net

By combining the information from these 2D NMR experiments, a detailed and unambiguous picture of the molecular structure of this compound and its derivatives can be constructed.

Mass Spectrometric Elucidation Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as indole derivatives. wikipedia.org In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. wikipedia.org A key advantage of ESI is that it typically produces minimal fragmentation, resulting in a mass spectrum dominated by the molecular ion (M⁺) or a pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodicted molecule). wikipedia.orgrutgers.edu This allows for the straightforward determination of the molecular weight of the compound. For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form, confirming its molecular mass. The technique is also highly sensitive, capable of detecting intermediates at very low concentrations. uvic.ca

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. csic.es This high accuracy allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental composition of the molecule. By comparing the experimentally measured exact mass with the theoretical masses of possible molecular formulas, the correct formula can be confirmed with a high degree of confidence. For this compound (C₁₁H₁₃NO₂), HRMS would be used to verify this specific elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (IR and FT-IR) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Fourier-transform infrared (FT-IR) spectroscopy are techniques that measure the absorption of infrared radiation by a molecule. This absorption corresponds to the vibrational transitions of the chemical bonds within the molecule. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a compound. abb.com

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol substituent.

C-H Stretch : Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the aliphatic and aromatic C-H bonds.

C=C Stretch : Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic indole ring.

C-O Stretch : A strong band in the 1000-1300 cm⁻¹ range, which can be attributed to the C-O stretching vibrations of the methoxy and alcohol functional groups. researchgate.net

N-H Bend (for derivatives with N-H) : In related indole derivatives that possess an N-H group, a band around 3340 cm⁻¹ is often observed for the N-H stretching vibration. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic spectra of indole derivatives, including those with methoxy substitutions, are characterized by two low-energy electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The relative positioning and intensity of these bands are sensitive to the nature and position of substituents on the indole ring and the polarity of the solvent. core.ac.uk

For 5-methoxyindole, the parent chromophore of the title compound, rotationally resolved electronic spectroscopy has identified the electronic origin (0,0) at 33,120.53 cm⁻¹. ru.nl Studies on 5-hydroxyindole (B134679), a closely related compound, show resolved ¹Lₐ and ¹Lₑ transitions in nonpolar solvents like cyclohexane. The ¹Lₑ origin appears at a lower energy (longer wavelength) than the ¹Lₐ transition. nih.gov For instance, in 5-hydroxyindole, the ¹Lₑ absorption band is observed around 308 nm, while the ¹Lₐ band appears near 275 nm. nih.gov The presence of a methoxy or hydroxy group at the 5-position generally leads to a bathochromic (red-shift) of both the ¹Lₐ and ¹Lₑ absorption bands compared to unsubstituted indole. core.ac.ukresearchgate.net

The fluorescence emission spectra are also influenced by solvent polarity. An increase in solvent polarity typically causes a bathochromic shift in the emission maximum for most indole derivatives. core.ac.uk In nonpolar solvents, a vibrational fine structure is often observable in the fluorescence spectrum, which tends to disappear in more polar environments. core.ac.uk For 5-hydroxyindole in cyclohexane, the emission maximum is recorded at 325 nm. nih.gov

CompoundSolventAbsorption Maxima (λₘₐₓ)Citation
5-Hydroxyindole Cyclohexane~308 nm (¹Lₑ), ~275 nm (¹Lₐ) nih.gov
5-Hydroxyindole Glycol310 nm (¹Lₑ), 273 nm (¹Lₐ) nih.gov
6-Hydroxyindole Cyclohexane~290 nm (¹Lₑ), ~267 nm (¹Lₐ) nih.gov
6-Hydroxyindole Glycol295 nm (¹Lₑ), 273 nm (¹Lₐ) nih.gov
5-Bromoindole Ethanol, CyclohexaneTwo maxima/shoulders observed core.ac.uk
5-Methoxy-2-indolecarboxylic acid CyclohexaneExhibits ¹Lₐ and ¹Lₑ transitions core.ac.uk

Single Crystal X-ray Diffraction Analysis of Related Indole-Methanol Structures (e.g., 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole)

The crystallographic parameters for several indole derivatives have been determined through single-crystal X-ray diffraction. For example, 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole crystallizes in the monoclinic system with the space group P2₁/n. nih.gov In contrast, 1H-Indole-2-methanol also crystallizes in a monoclinic system but with the space group P2/c. acs.orgnih.gov A new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com The unit cell parameters for these and other related compounds vary based on their specific molecular structure and crystal packing.

CompoundCrystal SystemSpace GroupUnit Cell ParametersCitation
5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole MonoclinicP2₁/na = 9.4446 (5) Å, b = 19.5625 (8) Å, c = 8.6657 (5) Å, β = 98.903 (4)° nih.gov
1H-Indole-2-methanol MonoclinicP2/cNot specified in abstract acs.orgnih.gov
5-methoxy-1H-indole-2-carboxylic acid (Polymorph) MonoclinicP2₁/ca = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, β = 91.871(5)° mdpi.com
5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole MonoclinicP2₁/ca = 9.1545 (4) Å, b = 10.5954 (6) Å, c = 21.1668 (13) Å, β = 93.679 (2)° nih.gov
Ethyl 5-chloro-1H-indole-2-carboxylate MonoclinicP2₁/nNot specified in abstract nih.gov

The intramolecular geometry, including bond lengths and angles, for 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, falls within the normal range and is comparable to other related indole structures. nih.gov In the crystal structure of 1H-Indole-2-methanol, the asymmetric unit contains two molecules with different orientations of the hydroxyl group. This difference is defined by the N1–C2–C10–O1 torsion angle, which is 61.5(3)° (gauche⁺ conformation) in one molecule and -175.5(2)° (trans conformation) in the other. acs.orgnih.gov For ethyl 5-chloro-1H-indole-2-carboxylate, the C8—C9—O1—C10 torsion angle of −178.86 (11)° indicates an anti conformation around the C9—O1 bond. nih.gov These examples highlight how subtle changes in conformation, quantified by torsion angles, can be precisely determined.

The crystal packing of indole derivatives is governed by a variety of intermolecular interactions. In the crystal of 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, molecules are linked into one-dimensional zigzag chains along the a-axis through N-H···O hydrogen bonds. nih.gov Similarly, in the structure of 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, molecules are linked by N-H···O interactions into chains. nih.gov

The indole ring system itself is generally planar. In 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, both indole ring systems are essentially planar, with a maximum deviation of 0.015 (2) Å. nih.gov These two planar ring systems are oriented almost perpendicular to each other, with a dihedral angle of 72.17 (7)°. nih.gov

A similar near-orthogonal arrangement is observed in 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, where the two indole rings have a dihedral angle of 84.49 (6)°. nih.gov In compounds containing a single indole ring attached to another group, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the dihedral angle between the indole mean plane and the phenyl ring is 76.24 (7)°. nih.gov The planarity of the indole moiety is a consistent feature, with minor deviations often caused by substituents. nih.govnih.gov


Computational and Theoretical Investigations of 5 Methoxy 1 Methyl 1h Indol 2 Yl Methanol and Its Analogs

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties from first principles. youtube.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. youtube.com For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311G** or 6-31++G(d,p), have proven effective in yielding results that align well with experimental findings. researchgate.netmdpi.comnih.gov

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For indole derivatives, the fundamental indole ring system is essentially planar. nih.gov Computational studies on analogs like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) confirm this planarity and provide detailed geometric parameters. mdpi.comnih.govnih.gov

Table 1: Selected Experimental Crystal Data for the Analog 5-Methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.govnih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
V (Å3)~904
Z4

Conformational analysis also investigates the rotation around single bonds. For the side chain of indole derivatives, these rotations can be readily accomplished at room temperature, though some force fields might overestimate the rotational barriers. core.ac.uk The orientation of the methoxy (B1213986) and methanol (B129727) groups relative to the indole ring would define the conformational landscape of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol.

A significant application of DFT is the prediction of spectroscopic data, which can be correlated with experimental measurements to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) approach within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For various indole structures, these calculated shifts have demonstrated a strong correlation with observed experimental shifts, aiding in the structural elucidation of complex molecules. researchgate.netresearchgate.net

UV-Vis Wavelengths: Time-dependent DFT (TD-DFT) is employed to simulate electronic spectra and predict the wavelengths of maximum absorption (λmax) in the UV-Vis range. researchgate.net These calculations help understand the electronic transitions, such as π → π* and n → π*, that are characteristic of aromatic systems like indoles. researcher.life

Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for Indole Analogs.
Spectroscopic DataComputational MethodTypical Correlation with Experiment
Vibrational Frequencies (cm-1)DFT (e.g., B3LYP/6-311++G**)Good agreement after applying a scaling factor. researchgate.net
NMR Chemical Shifts (ppm)DFT (GIAO)Very good linear correlation. researchgate.netresearchgate.net
UV-Vis λmax (nm)TD-DFTQualitatively predictive, good for trend analysis. researchgate.net

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs a molecule's reactivity and stability. Computational methods provide deep insights into this electronic structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govmalayajournal.org

For indole derivatives, the HOMO is typically characterized by π-electron density distributed across the indole ring system. malayajournal.org The LUMO is also usually a π* orbital located on the aromatic core. malayajournal.org In this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the substituents at the 1 and 2 positions would also influence the orbital energies. The HOMO-LUMO gap for a related fungicide, benomyl, which contains a benzimidazole (B57391) core, was found to be 5.039 eV, indicating high stability. nih.gov

Table 3: Representative FMO Data for an Analogous Heterocyclic Compound. malayajournal.org
ParameterValue (eV)
HOMO Energy-5.2822
LUMO Energy-1.2715
HOMO-LUMO Energy Gap (ΔE)4.0106

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. wikipedia.orgwisc.edu This method is invaluable for quantifying electron delocalization effects, such as conjugation and hyperconjugation, by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). wikipedia.orgwisc.edu

The stability of a molecule is enhanced by these donor-acceptor interactions, and the stabilization energy (E(2)) can be calculated. wisc.edu For this compound, key interactions would include:

Delocalization of the nitrogen lone pair (n_N) into the π* antibonding orbitals of the benzene (B151609) ring.

Interaction of the oxygen lone pairs on the methoxy and methanol groups with adjacent σ* antibonding orbitals.

π-electron delocalization within the indole ring system, contributing to its aromaticity. acs.org

These delocalization effects, particularly the transfer of electron density from heteroatom lone pairs into the π-system, are fundamental to the stability and chemical character of heteroaromatic compounds. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and is used to predict how a molecule will interact with other species, particularly for identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP map uses a color scale to denote electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen). researchgate.net

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., acidic protons). nih.gov

Green: Regions of neutral or zero potential. nih.gov

For this compound, the MEP map would be expected to show negative potential (red/yellow) concentrated around the oxygen atoms of the methoxy and hydroxyl groups due to their high electronegativity and lone pairs. Regions of positive potential (blue) would likely be found near the hydrogen atom of the hydroxyl group and, to a lesser extent, the aromatic protons, making them potential sites for nucleophilic interaction.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions in Crystal Structures

Non-covalent interactions are fundamental in determining the crystal packing and polymorphism of molecular solids. In the analogs of this compound, hydrogen bonds and other weak interactions play a critical role in building the supramolecular architecture.

Analysis of the crystal structure of related 5-methoxy-indole derivatives reveals intricate networks of these interactions. For instance, in the crystal of 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, molecules are linked into zigzag chains along the crystal's a-axis through N—H⋯O hydrogen bonds. nih.gov Similarly, studies on (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone show that molecules associate via N—H⋯O(carbonyl) hydrogen bonds, forming dimeric structures. nih.gov These dimers are further assembled into a three-dimensional architecture stabilized by π—π interactions between the indole rings. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, particularly those with electron-donating and electron-accepting groups, are of significant interest for applications in non-linear optics (NLO). arxiv.orgtcichemicals.com Indole derivatives, with their electron-rich aromatic system, fit this profile and have been investigated for their NLO potential. arxiv.org

Computational studies on indole derivatives, such as Indole-7-carboxyldehyde, have shown high values for dipole moment (µ), linear polarizability (α), and first-order hyperpolarizability (β), which are key indicators of NLO activity. arxiv.orgresearchgate.net The observed high values suggest that these compounds could exhibit significant NLO behavior. arxiv.org For Indole-7-carboxyldehyde, the computed values of α (17.36x10⁻²⁴ esu) and β (3.96x10⁻³⁰ esu) are approximately 3 and 6 times greater, respectively, than those of urea, a well-known NLO material. arxiv.org

Table 1: Computed NLO Properties of a Representative Indole Derivative (Indole-7-carboxyldehyde)

Parameter Value Unit
Dipole Moment (µ) 1.88 Debye
Linear Polarizability (α) 17.36 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β) 3.96 x 10⁻³⁰ esu

Data sourced from a computational and experimental study on the NLO properties of the indole derivative. arxiv.org

Molecular Docking Studies on this compound Derivatives and Potential Biological Targets (Focused on Interaction Mechanisms)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. Such studies have been performed on various indole derivatives to elucidate their interaction mechanisms with potential biological targets, providing a basis for rational drug design. jbcpm.comnih.govresearchgate.netnih.gov

Docking studies reveal that indole derivatives can form specific and crucial interactions within the binding sites of various proteins. Hydrogen bonds are frequently observed and play a key role in the stabilization of the ligand-protein complex.

For example, in a study predicting the binding of the indole-containing inhibitor E2020 (Donepezil) to acetylcholinesterase (AChE), the indanone moiety was found to interact primarily with residues Tyr70 and Trp279. nih.gov A co-crystal structure of a different indole-based inhibitor bound to the human PRC2 complex showed that the pyridone end of the molecule forms two potential hydrogen bonds with the protein backbone at Trp624. acs.org

In another investigation, docking of an indole derivative into the active site of Human Serum Albumin (HSA) detailed specific molecular interactions, with hydrogen bonding being a key feature. researchgate.net Similarly, docking of indole derivatives against fungal enzymes has shown various interactions within the active sites. jbcpm.comjbcpm.com The binding of indole and imidazole (B134444) derivatives to the enzyme ALOX15 also highlighted the formation of specific hydrogen bonds with residues such as Arg405 and Asn152. mdpi.com These studies collectively demonstrate that the indole scaffold and its substituents, such as the methoxy and hydroxyl groups, are adept at forming hydrogen bonds and other stabilizing interactions within protein binding pockets.

Binding energy is a critical parameter calculated in docking studies to estimate the binding affinity of a ligand for its target. Lower binding energy values typically suggest a more stable and favorable interaction. nih.gov

Docking analyses of various indole derivatives against different protein targets have yielded a range of binding energies, indicating their potential as inhibitors. For instance, a study on GC-MS analyzed compounds, including 5-(Benzyloxy)-1-methyl-1H-indole, against the fungal enzyme squalene (B77637) synthase reported binding scores ranging from -8.6 to -10.3 kcal/mol. jbcpm.comjbcpm.com In a separate study, 2-methoxy benzoyl hydrazone derivatives docked against a leishmanial receptor showed strong binding energies, with one compound reaching -9.40 Kcal/mol, which was more favorable than the reference drug pentamidine (B1679287) (-8.20 Kcal/mol). biointerfaceresearch.com

Beyond just the energy, docking can reveal the adopted conformation of the ligand in the bound state. An indole-based inhibitor was observed to adopt a constrained, zigzag-like shape within a narrow hydrophobic channel of the PRC2 complex. acs.org The conformation was dictated by the pocket's constraints and torsional angles within the molecule itself. acs.org In some cases, the binding of an inhibitor can even induce conformational changes in the protein target, as seen with an indole derivative that caused a slight bending of an alpha-helix in the ALOX15 enzyme. mdpi.com These conformational insights are vital for understanding the dynamic nature of ligand-protein interactions.

Table 2: Predicted Binding Energies of Indole Analogs against Various Protein Targets

Indole Derivative/Analog Protein Target Predicted Binding Energy (kcal/mol)
2,4,6-Triphenyl thiopyran* Squalene Synthase -10.3
5-(Benzyloxy)-1-methyl-1H-indole Squalene Synthase -8.6
2,4,6-Triphenyl thiopyran* Lanosterol 14-alpha demethylase -9.7
2-Benzo nih.govarxiv.orgdioxol-5-yl-8-methoxy-3-nitro-2H-chromene* Lanosterol 14-alpha demethylase -8.7
2-methoxy benzoyl hydrazone derivative (M12) Leishmanial Receptor (2JK6) -9.40
Pentamidine (Reference Drug) Leishmanial Receptor (2JK6) -8.20

Compounds analyzed alongside indole derivatives in the same study. jbcpm.comjbcpm.combiointerfaceresearch.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole
(5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone
5-methoxy-1H-indole-2-carboxylic acid (MI2CA)
Indole-7-carboxyldehyde
Urea
Donepezil (E2020)
5-(Benzyloxy)-1-methyl-1H-indole
Pentamidine
2-methoxy benzoyl hydrazone
2,4,6-Triphenyl thiopyran

Chemical Reactivity and Synthetic Applications of 5 Methoxy 1 Methyl 1h Indol 2 Yl Methanol and Its Derivatives

Functional Group Transformations of the Methanol (B129727) Moiety

The hydroxyl group of (5-methoxy-1-methyl-1H-indol-2-yl)methanol is amenable to a variety of standard functional group interconversions, providing access to key synthetic intermediates.

Oxidation Reactions to Corresponding Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to furnish either the corresponding aldehyde, 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, or the carboxylic acid, 5-methoxy-1-methyl-1H-indole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. For instance, reagents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. The resulting aldehyde is a key intermediate for various subsequent reactions, including the formation of imines and participation in condensation reactions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the methanol group directly to the carboxylic acid. Alternatively, a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation can be employed. The resulting carboxylic acid can then be used in esterification or amidation reactions.

The table below summarizes the key products derived from the oxidation of this compound.

Starting MaterialProductReagent Example
This compound5-Methoxy-1-methyl-1H-indole-2-carbaldehydePyridinium chlorochromate (PCC)
This compound5-Methoxy-1-methyl-1H-indole-2-carboxylic acidPotassium permanganate (KMnO4)

Reductive Transformations and Related Reactions

While the methanol moiety is already in a reduced state, further reductive transformations can be applied to its derivatives. For example, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

A significant reductive application involves the conversion of the amide derivative, (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, which can be reduced using a combination of lithium aluminum hydride and aluminum chloride (LiAlH4/AlCl3) to yield 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. nih.gov This reaction demonstrates the utility of reductive processes in creating complex dimeric indole (B1671886) structures.

Cyclization and Rearrangement Reactions Involving the Indole Scaffold

The indole nucleus of this compound, particularly the nucleophilic C3 position, plays a crucial role in cyclization reactions, leading to the formation of novel polycyclic systems.

Cascade Addition-Cyclization Reactions for Novel Ring Systems

This compound and its derivatives can participate in cascade reactions, where an initial intermolecular addition is followed by an intramolecular cyclization. These one-pot syntheses are highly efficient for constructing complex molecular architectures. A notable example is the reaction of (1H-indol-2-yl)methanols with vinyl sulfonium (B1226848) salts, which proceeds via a cascade addition-cyclization to afford oxazino[4,3-a]indole derivatives in high yields. rsc.orgresearchgate.net This strategy provides a general and efficient route to these valuable heterocyclic scaffolds. rsc.org

Formation of Polycyclic Indole Derivatives (e.g., Oxazino[4,3-a]indoles, γ-Carbolines)

The strategic positioning of the methanol group on the indole ring facilitates the synthesis of various fused polycyclic systems.

Oxazino[4,3-a]indoles: As mentioned, the reaction of (1H-indol-2-yl)methanols with vinyl sulfonium salts is a powerful method for the synthesis of oxazino[4,3-a]indoles. rsc.orgresearchgate.net This transformation highlights the utility of the methanol moiety as a handle for initiating cyclization. The oxazino[4,3-a]indole core is present in various biologically active molecules. researchgate.net

γ-Carbolines: The aldehyde derivative, 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, is a key precursor for the synthesis of γ-carboline derivatives. nih.govresearchgate.net In a notable one-pot, solvent-free protocol, N-protected indole-2-carboxaldehydes react with glycine (B1666218) alkyl esters in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govbeilstein-archives.org This reaction proceeds through an initial imine formation, followed by a series of transformations including nucleophilic addition and cyclization to furnish the γ-carboline skeleton. nih.gov The presence of electron-donating groups on the indole ring, such as the 1-methyl and 5-methoxy groups, enhances the nucleophilicity of the indole C3 position, favoring the formation of the γ-carboline product in good yields. nih.govbeilstein-archives.org

The table below showcases the formation of polycyclic indole derivatives from this compound or its direct derivatives.

Starting Material DerivativeReaction PartnerProduct
This compoundVinyl sulfonium saltOxazino[4,3-a]indole derivative
5-Methoxy-1-methyl-1H-indole-2-carbaldehydeGlycine alkyl esterγ-Carboline derivative

Role as a Key Building Block in Complex Molecule Synthesis

Due to its versatile reactivity, this compound serves as a crucial building block in the synthesis of more elaborate and biologically relevant molecules. The indole moiety itself is a common feature in many natural products and pharmaceuticals. nih.gov The ability to functionalize both the methanol group and the indole ring allows for the strategic incorporation of this scaffold into larger molecular frameworks.

For instance, the synthesis of fused indoline (B122111) ring systems, which are present in numerous bioactive compounds, can be achieved through reactions like the interrupted Fischer indolization, demonstrating the importance of indole precursors in constructing complex heterocyclic systems. nih.gov The development of methods for creating polycyclic indole derivatives, such as oxazino[4,3-a]indoles and γ-carbolines, further underscores the significance of this compound and its derivatives as foundational starting materials in medicinal and synthetic organic chemistry. nih.govresearchgate.net

Precursor in the Synthesis of Melatonin (B1676174) Analogues and Melatoninergic Ligands

The structural similarity of the 5-methoxyindole (B15748) core to melatonin (N-acetyl-5-methoxytryptamine) makes this compound and its derivatives valuable starting materials for the development of new melatoninergic ligands. These ligands are crucial for studying melatonin receptors (MT1 and MT2), which are implicated in regulating circadian rhythms and other physiological processes.

One notable synthetic application involves the creation of dimeric indole structures that can be considered melatonin analogues. For instance, the related compound, (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, serves as a direct precursor to 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. nih.govnih.gov This transformation is achieved through a reduction reaction, typically using a mixture of lithium aluminium hydride (LiAlH₄) and aluminium chloride (AlCl₃) in an ethereal solvent like dry tetrahydrofuran (B95107) (THF) and diethyl ether. The reaction proceeds by reducing the ketone linkage to a methylene (B1212753) bridge, directly coupling the two indole rings. nih.gov This synthetic strategy highlights how the C2 position of the 5-methoxyindole scaffold, functionally similar to the methanol group after oxidation, can be elaborated to build complex molecules targeting melatonin receptors.

The resulting compound, a dimeric indole, is of interest in the study of melatonin-related compounds, particularly as it has been identified as a potential contaminant in commercial melatonin preparations, necessitating its synthesis for use as an analytical standard. nih.gov

Table 1: Synthesis of a Dimeric Melatonin Analogue

Starting MaterialReagentsProductReference
(5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanoneLiAlH₄/AlCl₃, THF, Diethyl Ether5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole nih.gov

Intermediate in the Formation of Indole-Isatin Molecular Hybrids

This compound can be readily envisioned as a precursor for indole-isatin molecular hybrids. These hybrid structures are of significant interest in medicinal chemistry due to the combined biological activities of the indole and isatin (B1672199) (1H-indole-2,3-dione) moieties.

The synthetic pathway to these hybrids typically involves the corresponding indole-2-carbohydrazide. The parent alcohol, this compound, can be oxidized to the corresponding carboxylic acid, which is then esterified and subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the key carbohydrazide (B1668358) intermediate. mdpi.com

This intermediate, 5-methoxy-1-methyl-1H-indole-2-carbohydrazide, undergoes a condensation reaction with various substituted or unsubstituted isatins. The reaction, usually catalyzed by a few drops of glacial acetic acid in a solvent like absolute ethanol (B145695), yields the target N'-[(isatin-3-ylidene)]-5-methoxy-1-methyl-1H-indole-2-carbohydrazides. mdpi.com The C3-keto group of the isatin molecule reacts with the terminal amine of the hydrazide to form a hydrazone linkage, effectively creating the indole-isatin hybrid. mdpi.comicm.edu.plresearchgate.net

Table 2: General Synthesis of Indole-Isatin Hybrids

StepReactant 1Reactant 2ConditionsIntermediate/ProductReference
15-Methoxy-1-methyl-1H-indole-2-carboxylic AcidMethanol, H₂SO₄ (cat.)RefluxMethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate mdpi.com
2Methyl 5-methoxy-1-methyl-1H-indole-2-carboxylateHydrazine HydrateReflux5-Methoxy-1-methyl-1H-indole-2-carbohydrazide mdpi.com
35-Methoxy-1-methyl-1H-indole-2-carbohydrazideSubstituted IsatinAcetic Acid, Ethanol, RefluxIndole-Isatin Hybrid mdpi.com

Formation of Thiazolidinone Derivatives Bearing Indole Moieties

The synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with diverse biological activities, represents another key application of this compound derivatives. The crucial intermediate for this synthesis is the corresponding aldehyde, 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, which is accessible via oxidation of the parent alcohol.

The general synthetic route involves a two-step process:

Formation of a Schiff Base: The indole-2-carbaldehyde is condensed with a primary amine (often a substituted aniline) in a solvent like ethanol with a catalytic amount of glacial acetic acid. This reaction forms an imine or Schiff base. sphinxsai.com

Cyclization with Thioglycolic Acid: The purified Schiff base is then reacted with thioglycolic acid in a suitable solvent such as dimethylformamide (DMF) or benzene (B151609), often with a pinch of zinc chloride (ZnCl₂) as a catalyst. This step involves a cyclocondensation reaction where the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group condenses with the imine nitrogen, forming the five-membered thiazolidinone ring. sphinxsai.comnih.gov

This methodology allows for the creation of a library of thiazolidinone derivatives by varying the substituent on the amine used in the initial Schiff base formation, leading to compounds like 2-(5-methoxy-1-methyl-1H-indol-2-yl)-3-aryl-thiazolidin-4-ones.

Table 3: Synthesis of Indole-Thiazolidinone Derivatives

StepReactant 1Reactant 2ConditionsProductReference
15-Methoxy-1-methyl-1H-indole-2-carbaldehydeArylamineEthanol, Acetic Acid (cat.), RefluxSchiff Base sphinxsai.com
2Schiff BaseThioglycolic AcidDMF, ZnCl₂ (cat.), Microwave or Reflux2-(Indol-2-yl)-3-arylthiazolidin-4-one sphinxsai.com

Synthesis of Indazole Derivatives with Indole Substitution

Hybrid molecules incorporating both indole and indazole scaffolds are of interest due to the pharmacological importance of both heterocycles. nih.gov this compound derivatives can be utilized in the construction of these complex structures. A regiospecific approach allows for the controlled synthesis of isomers where the indole moiety is attached to the indazole core.

One reported strategy involves a palladium-catalyzed Suzuki coupling reaction. researchgate.net In this approach, a bromo-indazole, such as 5-bromo-1-methyl-6,7-dihydro-1H-indazole, is coupled with an indole-2-boronate ester. The corresponding boronate of the title compound could be prepared from its triflate or halide derivative, which in turn can be synthesized from the parent alcohol.

An alternative method involves the addition of an indole-based organolithium reagent to an indazolone. For example, lithium (1-carboxylato-1H-indol-2-yl)lithium can be added to a ketone like 2-methyl-2,4,6,7-tetrahydro-indazol-5-one. The resulting tertiary alcohol undergoes acid-catalyzed dehydration to yield the final 5-(1H-indol-2-yl)-2-methyl-6,7-dihydro-2H-indazole. researchgate.net This demonstrates a pathway where a C2-functionalized indole can be directly linked to a pre-formed indazole ring system.

Table 4: Synthetic Approaches to Indole-Indazole Hybrids

ApproachIndole ReagentIndazole ReagentKey ReactionProduct TypeReference
Suzuki CouplingIndole-2-boronateBromo-indazolePd-catalyzed cross-couplingIndol-2-yl-indazole researchgate.net
Organolithium AdditionIndole-2-yl lithiumIndazoloneNucleophilic addition followed by dehydrationIndol-2-yl-indazole researchgate.net

Derivatization to Benzoxazine-Indole Hybrid Structures

The reactivity of the hydroxylmethyl group at the C2 position of the indole ring makes this compound a suitable precursor for fused heterocyclic systems like benzoxazine-indole hybrids. Specifically, 1H-Indole-2-methanol is a known reactant for the synthesis of oxazino[4,3-a]indoles. sigmaaldrich.com

This transformation typically involves a reaction with an ortho-aminophenol derivative. The reaction likely proceeds via an initial formation of an intermediate that can subsequently undergo intramolecular cyclization. The hydroxyl group of the indole-2-methanol and the amino group of the aminophenol, or vice versa, could engage in a condensation reaction to form the oxazine (B8389632) ring fused to the indole nitrogen and C2 carbon. While specific literature for the 5-methoxy-1-methyl substituted variant is sparse, this general reactivity provides a clear pathway for its derivatization into benzoxazine-indole hybrid structures.

Research on the Biological Activity of 5 Methoxy 1 Methyl 1h Indol 2 Yl Methanol Analogs and Their Precursors Focus on Mechanisms and Research Applications

Investigation of Antimicrobial Potential (Antibacterial and Antifungal)

The indole (B1671886) scaffold has proven to be a versatile framework for the development of new antimicrobial agents. acs.org Researchers have synthesized and evaluated numerous indole derivatives, demonstrating their potential against a range of bacterial and fungal pathogens. frontiersin.orgnih.gov

A study on indole diketopiperazine alkaloids explored the antimicrobial activity of 24 such compounds. frontiersin.orgnih.gov The findings revealed that most of these analogs exhibited good antibacterial activity, with some showing moderate antifungal effects. frontiersin.orgnih.gov For instance, certain indole diketopiperazines displayed minimum inhibitory concentrations (MICs) ranging from 0.94 to 3.87 μM against bacteria like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.orgnih.gov In some cases, the activity of these synthetic compounds surpassed that of the positive controls. frontiersin.org

Another area of investigation has been the development of indole derivatives as efflux pump inhibitors (EPIs) in bacteria. acs.orgfigshare.com The NorA efflux pump in Staphylococcus aureus is a significant contributor to antibiotic resistance. acs.orgfigshare.com Research has shown that indole-based compounds can effectively inhibit this pump, potentially restoring the efficacy of existing antibacterial drugs. acs.orgfigshare.com A study involving 48 newly synthesized indole derivatives with substitutions at the C5 and N1 positions identified four compounds with NorA inhibitory concentrations (IC50) below 5.0 μM, marking them as promising EPI candidates. acs.org

Furthermore, the synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has yielded compounds with potent antibacterial and antifungal properties. nih.gov Some of these derivatives exhibited activity that was 10 to 50 times greater than the reference drugs, ampicillin (B1664943) and streptomycin. nih.gov

Structure-Activity Relationships in Antimicrobial Agents Derived from the Indole Scaffold

The antimicrobial efficacy of indole derivatives is intricately linked to their chemical structure. frontiersin.org Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their biological activity.

For indole diketopiperazine alkaloids, the core skeleton of the molecule was found to be essential for their antimicrobial effects. frontiersin.orgnih.gov Modifications to this core structure led to significant changes in activity, with some analogs showing broad-spectrum antimicrobial action against both bacteria and plant pathogenic fungi. nih.gov

In the context of NorA efflux pump inhibitors, specific substitutions on the indole ring have been shown to be critical. acs.org A detailed SAR study revealed that modifications at the C5 and N1 positions of the indole scaffold could be systematically designed to enhance inhibitory activity against the NorA efflux pump in S. aureus. acs.org

The position of substituents on the indole ring also plays a vital role. For instance, in a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, the nature and position of the substituent on the indole ring significantly influenced their antimicrobial potency. nih.gov Molecular docking studies have suggested that these compounds may exert their antibacterial effects by inhibiting E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov Similarly, their antifungal activity is thought to be mediated through the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov

Exploration of Antiproliferative Activities of Indole Derivatives

The indole scaffold is a prominent feature in many compounds with potent antiproliferative activity, making it a valuable template in the design of new anticancer agents. nih.gov Indole derivatives have been shown to target various biological pathways involved in cancer progression, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases. nih.gov

One study focused on the design and synthesis of new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potential inhibitors of EGFRT790M and BRAFV600E, which are key drivers in certain cancers. nih.gov The results demonstrated that these compounds possess potent antiproliferative activity. nih.gov For example, ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate was found to be more effective than the established drug erlotinib (B232) against the MCF-7 breast cancer cell line. nih.gov

The antiproliferative activity of these indole derivatives is highly dependent on their structural features. The study on 5-chloro-indole-2-carboxylate derivatives revealed that the presence of an ethyl group at the second position of the indole nucleus was important for their antiproliferative action. nih.gov Cyclization of the side chain to form pyrrolo[3,4-b]indol-3-ones generally led to a decrease in antiproliferative activity compared to their acyclic counterparts. nih.gov

Modulatory Effects on Biological Systems and Pathways (e.g., Anti-inflammatory, Pain Modulatory, Antioxidant Properties)

Analogs of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol and other indole derivatives have been investigated for their ability to modulate various biological systems and pathways, exhibiting anti-inflammatory, pain-modulating, and antioxidant properties. jchr.orgnih.gov

Anti-inflammatory and Pain Modulatory Effects:

Indole compounds have a well-established history in the management of inflammation and pain. nih.gov Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) featuring an indole core, is widely used to alleviate fever, pain, and inflammation. nih.govnih.gov More recent research has focused on novel indole derivatives that can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways, offering potential for new treatments for chronic inflammatory conditions. nih.gov The mesolimbic dopamine (B1211576) system, a key area in the brain for reward and motivation, has been identified as an important modulator of pain perception, and evidence suggests that this system can be influenced by compounds that interact with dopamine receptors. nih.gov

Antioxidant Properties:

Many indole derivatives, including those related to melatonin (B1676174), possess significant antioxidant activity. nih.govnih.gov This activity is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov The antioxidant potency of these compounds is influenced by the nature and position of substituents on the indole ring. nih.govrsc.org For example, studies on C-3 substituted indole derivatives have shown that the introduction of different functional groups at this position can modulate their antioxidant capabilities. nih.gov A derivative containing a pyrrolidinedithiocarbamate moiety was found to be a particularly effective radical scavenger and reducer of Fe3+. nih.gov

Ligand-Target Interactions for Receptor Binding Studies (e.g., Dopamine D2 receptors, Melatonin receptors)

The structural versatility of the indole nucleus makes it a valuable scaffold for designing ligands that can interact with a variety of biological receptors, including dopamine and melatonin receptors.

Dopamine D2 Receptors:

The dopamine D2 receptor is a key target for therapeutic agents used in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. acs.org While not directly focused on this compound, research on aripiprazole (B633) analogues, which are also complex heterocyclic structures, provides insights into ligand-receptor interactions. acs.orgunthsc.edu These studies have revealed that some ligands can exhibit two modes of interaction with the D2 receptor, leading to a phenomenon known as insurmountable antagonism. acs.org This is thought to involve an initial reversible binding event followed by a transition to a more stable, essentially irreversible bound state. acs.org Such detailed understanding of ligand binding kinetics is crucial for the rational design of new D2 receptor modulators. acs.org

Melatonin Receptors:

Melatonin, an indoleamine hormone, exerts its effects through the MT1 and MT2 receptors. nih.gov The 5-methoxy group and the N-acetyl side chain of melatonin are crucial for high-affinity binding to these receptors. nih.gov Structure-activity relationship studies have shown that modifications to the indole ring can significantly impact receptor affinity and selectivity. nih.govnih.gov For instance, moving the methoxy (B1213986) group to other positions on the indole ring generally reduces affinity. nih.gov However, introducing a halogen, methyl, or phenyl group at the C2 position can enhance affinity. nih.gov The development of new indole-based melatonin analogues continues to be an active area of research, with the goal of creating more potent and selective ligands for therapeutic applications. nih.govmdpi.com

Role as Precursors for Pharmacologically Relevant Compounds in Research

This compound and its related structures serve as important intermediates in the synthesis of more complex and pharmacologically active molecules. nih.govnih.gov The title compound, 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, is an intermediate that can be used to produce various melatonin analogues. nih.gov These analogues can then be evaluated for their potency and selectivity for different melatonin receptor subtypes. nih.gov

The synthesis of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone is another example of an indole-based precursor. nih.gov This compound can be elaborated through a multi-step synthesis to create a known contaminant found in commercial melatonin preparations. nih.gov Having access to this precursor on a preparative scale is essential for developing analytical methods to ensure the purity of melatonin supplements. nih.gov

The ability to chemically modify these indole precursors allows researchers to systematically explore the structure-activity relationships of various classes of compounds, leading to the discovery of new therapeutic agents with improved pharmacological profiles.

Emerging Research Avenues and Future Perspectives in 5 Methoxy 1 Methyl 1h Indol 2 Yl Methanol Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. For the synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanol and its derivatives, green chemistry principles are being actively explored to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key strategies in developing sustainable synthetic routes include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Catalyst Innovation: Employing heterogeneous catalysts, such as zeolites, which can be easily separated and recycled, is a promising approach to improve the sustainability of indole (B1671886) synthesis. numberanalytics.com

Energy-Efficient Methods: Utilizing microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. A process for preparing 5-methoxy-1H-indole-2-carboxylic acid esters from malonates has been developed with high yields and minimal waste. researchgate.net

Recent research has highlighted the use of visible-light photocatalysis for the synthesis of indoles within living cells, demonstrating a novel and sustainable approach to creating these valuable compounds under biocompatible conditions. acs.org

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Insights

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are powerful tools for real-time, in-situ monitoring of chemical reactions, providing valuable insights into the formation of intermediates and byproducts. youtube.comnih.govspectroscopyonline.com

The application of these techniques in the synthesis of this compound offers several advantages:

Real-time Analysis: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for continuous monitoring of reactant consumption and product formation without the need for sample extraction. nih.govmdpi.com

Mechanistic Elucidation: By identifying transient intermediates, researchers can gain a deeper understanding of the reaction pathway. nih.gov For instance, in-situ spectroscopic studies have been used to investigate the redox behavior of poly(indole-5-carboxylic-acid), identifying different species formed during electrochemical oxidation. nih.gov

Process Optimization: Real-time data enables precise control over reaction parameters such as temperature, pressure, and reactant addition rates, leading to improved yields and purity. nih.gov

The table below summarizes some advanced spectroscopic techniques and their potential applications in monitoring indole synthesis.

Spectroscopic TechniqueInformation GainedPotential Application in Indole Synthesis
In-situ FTIR Spectroscopy Functional group changes, reaction kineticsMonitoring the conversion of starting materials and the formation of the indole ring.
In-situ Raman Spectroscopy Vibrational modes, molecular structureCharacterizing the formation of specific bonds and identifying polymorphic forms of the final product. spectroscopyonline.com
In-situ NMR Spectroscopy Structural elucidation of intermediates and productsProviding detailed structural information in real-time to understand complex reaction pathways.
UV-Vis Spectroscopy Electronic transitions, concentration of speciesQuantifying aromatic compounds and monitoring reaction progress, especially for colored intermediates or products. mdpi.com

Computational Design of Novel Derivatives with Tunable Reactivity and Predicted Biological Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. By simulating molecular structures and properties, researchers can design novel derivatives of this compound with tailored reactivity and predictable biological activities. nih.gov

Key aspects of computational design include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, reactivity indices, and spectroscopic signatures of new molecules. nih.gov These calculations can guide the synthesis of derivatives with desired electronic characteristics.

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (the indole derivative) within the active site of a biological target, such as an enzyme or receptor. mdpi.com This is crucial for designing compounds with specific pharmacological effects.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand conformational changes and interactions with biological systems. mdpi.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug development process. nih.gov

Recent studies have successfully used computational approaches to design indole derivatives with potent antiproliferative and enzyme-inhibiting activities. nih.govrsc.org For example, molecular docking has been employed to investigate the binding modes of indole derivatives within the active sites of kinases like EGFR and VEGFR-2. nih.gov

Exploration of New Synthetic Transformations for Structural Diversification and Novel Scaffold Generation

The indole core is a versatile scaffold that can be chemically modified to generate a wide array of structurally diverse compounds with unique properties. ijpsr.info Researchers are continuously exploring new synthetic transformations to expand the chemical space accessible from this compound.

Some promising areas of exploration include:

C-H Activation/Functionalization: Directly modifying the C-H bonds of the indole ring offers a highly efficient and atom-economical way to introduce new functional groups.

Dearomatization Reactions: Transforming the aromatic indole ring into a non-aromatic structure can lead to novel three-dimensional scaffolds with interesting biological profiles. An NHC-catalyzed radical relay dearomatization of indoles has been developed to produce tetrahydropyrido[1,2-a]indol-6-one derivatives. acs.org

Multicomponent Reactions: Combining three or more reactants in a single step to construct complex molecules can significantly streamline synthetic processes and increase efficiency.

Cascade Reactions: A sequence of intramolecular reactions that occur in a single operation can rapidly build molecular complexity from simple starting materials. Gold(I)-catalyzed cascade cyclization of azido-alkynes has been used to synthesize spirocyclic indolin-3-ones. acs.org

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex indole derivatives. acs.org

These advanced synthetic methods, coupled with the insights gained from computational and spectroscopic studies, will undoubtedly lead to the discovery of novel this compound derivatives with enhanced properties and a wide range of applications in medicine and materials science.

Q & A

Q. What are the common synthetic routes for (5-Methoxy-1-methyl-1H-indol-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of indole derivatives like this compound typically involves functionalizing the indole core. A general approach includes:

  • Methoxy and methyl group introduction : Starting from 5-methoxyindole, alkylation or substitution reactions are used to introduce the 1-methyl group. For example, methylation at the indole nitrogen can be achieved using methyl iodide under basic conditions (e.g., NaH in DMF) .
  • Hydroxymethylation at the 2-position : The methanol group can be introduced via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction (e.g., NaBH₄ or catalytic hydrogenation). Alternative methods include nucleophilic substitution on pre-functionalized intermediates .

Q. Optimization Tips :

  • Use triphenylphosphine-carbontetrachloride for chlorination steps to avoid over-oxidation .
  • Catalytic hydrogenation (e.g., Pd/C, H₂) ensures selective reduction of formyl groups without affecting methoxy or methyl substituents .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and what are the critical parameters in data refinement?

Answer: X-ray crystallography is pivotal for confirming the stereochemistry and bonding patterns of indole derivatives. Key steps include:

  • Crystal growth : Slow evaporation of a solvent (e.g., ethanol/water mixtures) yields single crystals suitable for diffraction .
  • Data collection : Use CuKα radiation (λ = 1.54178 Å) with a diffractometer. For example, the title compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.4446 Å, b = 19.5625 Å, c = 8.6657 Å, and β = 98.903° .
  • Refinement : Employ SHELXL for structure solution and refinement. Critical parameters include:
    • R factor: Aim for < 0.05 (e.g., R₁ = 0.046 in ).
    • Thermal displacement parameters (U<sup>eq</sup>): Ensure values are consistent with atomic mobility.
    • Hydrogen bonding networks: Analyze interactions (e.g., O–H···N) to validate molecular packing .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the indole NH (δ ~8.1 ppm, absent if methylated), methoxy (δ ~3.8 ppm), and hydroxymethyl (δ ~4.5 ppm).
    • ¹³C NMR : Confirm methoxy (δ ~55 ppm) and quaternary carbons (e.g., C2 at δ ~105 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) resolve indole derivatives effectively .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]<sup>+</sup> ions. Expected m/z for C₁₂H₁₅NO₂: 205.12 .

Advanced Research Questions

Q. What are the observed biological activities of this compound, and how do structural modifications influence its pharmacological profile?

Answer: While direct data on this compound is limited, structurally related indoles exhibit:

  • Cholinesterase inhibition : Analogues with propargylamine side chains show IC₅₀ values <1 μM for acetylcholinesterase (AChE), critical for Alzheimer’s research .
  • MAO-B inhibition : Methoxy and methyl groups enhance selectivity for monoamine oxidase B (e.g., IC₅₀ = 43 nM in hybrid molecules) .

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxy position : 5-Methoxy groups improve binding to aromatic residues in enzyme active sites.
  • Hydroxymethyl flexibility : Replacing –CH₂OH with bulkier groups (e.g., –CH₂NH₂) reduces potency due to steric hindrance .

Q. How can computational modeling guide the design of derivatives targeting dual AChE/MAO-B inhibition?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to AChE (PDB: 1EVE) and MAO-B (PDB: 2V5Z). Key interactions:
    • AChE : π-π stacking between indole and Trp286; hydrogen bonding of –CH₂OH with Glu199 .
    • MAO-B : Methoxy group aligns with FAD cofactor; methyl group occupies a hydrophobic pocket.
  • MD simulations : Assess stability over 100 ns trajectories. Derivatives with lower RMSD (<2 Å) exhibit better in vivo retention .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Byproduct formation : Competing reactions (e.g., over-methylation) occur at scale. Mitigation:
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
    • Optimize stoichiometry (e.g., 1.1 eq methyl iodide) to minimize waste.
  • Purification : Chromatography is impractical for large batches. Alternatives:
    • Recrystallization from toluene/hexane mixtures.
    • Acid-base extraction to isolate the neutral indole derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.